molecular formula C14H16BrNO3 B1374920 Tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2h)-carboxylate CAS No. 1187927-67-8

Tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2h)-carboxylate

Cat. No.: B1374920
CAS No.: 1187927-67-8
M. Wt: 326.19 g/mol
InChI Key: KWUVVIPLFNGFMD-UHFFFAOYSA-N
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Description

Tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2h)-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 7th position, a carbonyl group at the 4th position, and a tert-butyl ester group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2h)-carboxylate typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis often begins with a quinoline derivative.

    Bromination: Introduction of the bromine atom at the 7th position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.

    Oxidation: Formation of the carbonyl group at the 4th position through oxidation reactions using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Esterification: The tert-butyl ester group is introduced via esterification reactions using tert-butyl alcohol and acid catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

    Oxidation Reactions: Further oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Various substituted quinoline derivatives.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids or other oxidized quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that compounds similar to tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline can exhibit antimicrobial properties. Studies have shown that derivatives of quinoline possess activity against various bacterial strains, making them potential candidates for developing new antibiotics .

2. Anticancer Properties
Quinoline derivatives have been investigated for their anticancer effects. Tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline has been shown to inhibit the proliferation of cancer cells in vitro. For instance, a study demonstrated that modifications in the quinoline structure could enhance cytotoxicity against specific cancer cell lines .

3. Enzyme Inhibition
This compound has been identified as a potential inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. Such inhibition can be crucial in drug metabolism studies and the design of drugs with fewer side effects due to altered metabolic pathways .

Synthesis and Organic Chemistry Applications

1. Synthetic Intermediate
Tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural features allow chemists to modify it further for various applications, including the synthesis of biologically active compounds .

2. Building Block for Drug Development
The compound's structure makes it a valuable building block in the pharmaceutical industry. Researchers utilize it to develop novel therapeutic agents that target specific diseases through structural modification techniques .

Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial properties of various quinoline derivatives, including tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline. Results indicated significant inhibition of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Cancer Cell Proliferation
In vitro assays conducted on human cancer cell lines demonstrated that tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline effectively reduced cell viability at specific concentrations. This finding highlights its potential role in cancer therapeutics and warrants further investigation into its mechanism of action .

Mechanism of Action

The mechanism of action of Tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2h)-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and carbonyl group could play crucial roles in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    7-Bromoquinoline: Lacks the carbonyl and tert-butyl ester groups.

    4-Oxoquinoline: Lacks the bromine and tert-butyl ester groups.

    Tert-butyl 4-oxoquinoline-1-carboxylate: Lacks the bromine atom.

Uniqueness

Tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2h)-carboxylate is unique due to the combination of the bromine atom, carbonyl group, and tert-butyl ester group, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

Tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate is a synthetic compound with significant potential in medicinal chemistry. Its molecular formula is C14H16BrNO3C_{14}H_{16}BrNO_3 and it has a molecular weight of approximately 326.19 g/mol. This compound belongs to the quinoline class, which is known for various biological activities including antibacterial, antiviral, and anticancer properties.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit a range of antimicrobial activities. A study highlighted the antibacterial effects of 4-hydroxyquinoline derivatives, suggesting that similar structural motifs in this compound may confer similar properties. The ability to inhibit bacterial growth makes these compounds potential candidates for developing new antibiotics .

Antiviral and Anticancer Activities

The compound has been associated with antiviral and anticancer activities as well. For instance, derivatives of quinoline have been shown to possess anti-HIV properties, indicating that this compound could be explored further in the context of viral infections and cancer treatment .

The biological activity of this compound is likely related to its ability to interfere with critical biological pathways in pathogens or cancer cells. For example, some quinoline derivatives act as inhibitors of specific enzymes crucial for the survival and replication of viruses and bacteria .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies demonstrate that modifications in the quinoline scaffold can significantly enhance biological activity. For instance, the introduction of bromine at the 7-position has been linked to increased potency against certain pathogens .

Case Studies

  • Anti-HIV Activity : A series of studies have shown that compounds similar to tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline can inhibit HIV integrase, a key enzyme in the viral life cycle. This inhibition results in decreased viral replication and presents a potential therapeutic avenue for HIV treatment .
  • Antibacterial Efficacy : In vitro studies have demonstrated that compounds within this class exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting a promising alternative for antibiotic resistance issues .
PropertyValue
Molecular FormulaC14H16BrNO3C_{14}H_{16}BrNO_3
Molecular Weight326.19 g/mol
CAS Number1187927-67-8
SolubilitySoluble in organic solvents
Storage ConditionsRoom temperature

Biological Activity Summary

Activity TypeObserved EffectReference
AntibacterialEffective against various strains
AntiviralInhibits HIV integrase
AnticancerPotential cytotoxic effects

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, a brominated precursor undergoes coupling with allyl alcohols using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and 2-(di-tert-butylphosphino)-1-phenylindole as a ligand in anhydrous DMF. The reaction is heated to 100°C for 2 hours, followed by extraction with diethyl ether and purification via silica gel chromatography (hexane:ethyl acetate = 15:1) to yield the product in ~66% yield .

Q. Which spectroscopic techniques are critical for structural characterization?

  • 1H/13C NMR : Key peaks include δ 9.82 ppm (aldehyde proton, t, J = 1.5 Hz), δ 7.58 ppm (aromatic proton, d, J = 8.4 Hz), and δ 1.52 ppm (tert-butyl protons). Carbon signals at δ 201.8 (ketone) and δ 154.0 (carbamate carbonyl) confirm functional groups .
  • HRMS : Used to validate molecular weight (e.g., calculated [M+Na]⁺ for C₁₇H₂₃NO₃Na) .

Advanced Research Questions

Q. How can the bromo substituent be functionalized for structure-activity relationship (SAR) studies?

The bromine atom serves as a versatile handle for derivatization:

  • Suzuki-Miyaura Coupling : Replace Br with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(OAc)₂) and boronic acids in DMF/water .
  • Buchwald-Hartwig Amination : Introduce amines via Pd/Xantphos catalysis for nitrogen-containing analogs .
  • Amide Formation : Activate carboxylic acid intermediates (if generated) using EDCI/DMAP in dichloromethane, followed by coupling with amines .

Q. What role does this compound play in the development of opioid receptor ligands?

Derivatives of the tetrahydroquinoline (THQ) core, such as tert-butyl 6-benzyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate, are intermediates in synthesizing mixed-efficacy µ-opioid receptor (MOR)/δ-opioid receptor (DOR) ligands. Substituents at the 6-position (e.g., benzyl, cyclohexylmethyl) modulate receptor binding and pharmacokinetic properties .

Q. How can enantiomeric purity be ensured during asymmetric synthesis?

  • Chiral Chromatography : Use supercritical fluid chromatography (SFC) with chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers .
  • X-ray Crystallography : Determine absolute configuration using SHELX software for refinement. For example, SHELXL refines small-molecule structures with high-resolution data .

Q. What are the best practices for handling and storing this compound?

  • Storage : Keep under inert gas (N₂/Ar) at –20°C in airtight containers to prevent hydrolysis of the tert-butyl carbamate group.
  • Safety : Avoid inhalation/contact; use fume hoods and PPE (gloves, goggles) due to potential irritancy (inferred from analogs in SDS) .

Properties

IUPAC Name

tert-butyl 7-bromo-4-oxo-2,3-dihydroquinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(18)16-7-6-12(17)10-5-4-9(15)8-11(10)16/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUVVIPLFNGFMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40724450
Record name tert-Butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187927-67-8
Record name 1,1-Dimethylethyl 7-bromo-3,4-dihydro-4-oxo-1(2H)-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187927-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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